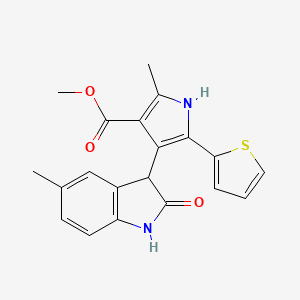
methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound’s biological properties, focusing on its antioxidant, anti-inflammatory, and anticancer activities, supported by experimental data and case studies.
Chemical Structure
The compound's structure features a pyrrole core substituted with an indole and thiophene moiety, contributing to its diverse biological activities. The molecular formula is C18H18N2O3 with a molecular weight of approximately 306.35 g/mol.
1. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Research indicates that derivatives of this compound exhibit significant antioxidant activity, particularly against reactive oxygen species (ROS).
In a study comparing various indole-based heterocycles, one derivative showed superior antioxidant activity compared to L-ascorbic acid, highlighting the potential of these compounds in therapeutic applications.
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Preliminary results suggest that certain derivatives selectively inhibit COX-2 without affecting COX-1, which is beneficial for reducing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
3. Anticancer Properties
Recent studies have explored the anticancer potential of this compound, particularly its effects on breast cancer cell lines. The compound demonstrated significant antiproliferative effects by inducing apoptosis in cancer cells.
Case Study:
A study involving breast cancer cell lines treated with the compound showed a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 25 μM depending on the specific cell line tested. This suggests that the compound may interfere with critical cellular pathways involved in cancer progression.
The biological activity of methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-2-y1)-1H-pyrrole-3-carboxylate is attributed to its ability to modulate various signaling pathways:
- Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- COX Inhibition : Structural features allow selective binding to COX enzymes, particularly COX-2, reducing inflammation without compromising gastric mucosa integrity.
- Apoptosis Induction : The compound activates pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to programmed cell death in malignant cells.
Properties
Molecular Formula |
C20H18N2O3S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-5-thiophen-2-yl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c1-10-6-7-13-12(9-10)16(19(23)22-13)17-15(20(24)25-3)11(2)21-18(17)14-5-4-8-26-14/h4-9,16,21H,1-3H3,(H,22,23) |
InChI Key |
NDTXQFJQLQPQNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















